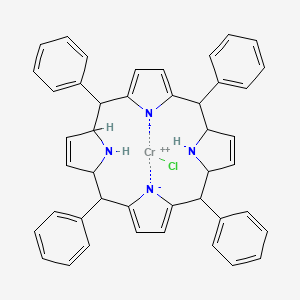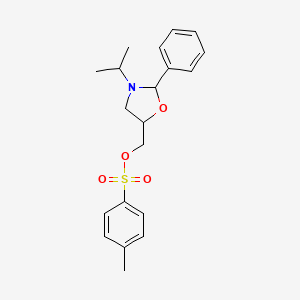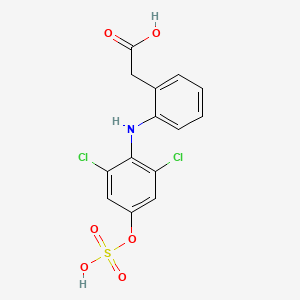![molecular formula C18H21NO3S B13412596 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benz[e]indolium core, which is a fused ring system containing both benzene and indole moieties. The sulfonate group attached to the propane chain enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate typically involves the alkylation of 1,1,2-trimethyl-1H-benz[e]indole with a suitable sulfonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include alkyl halides and sulfonate esters, with the reaction often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and solubility.
Substitution: The sulfonate group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonate esters, while substitution reactions can produce a wide range of functionalized derivatives .
科学研究应用
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The sulfonate group enhances its solubility and facilitates its transport within biological systems, making it an effective tool for research and therapeutic applications .
相似化合物的比较
Similar Compounds
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: Similar in structure but with a different alkyl chain length.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains additional methyl groups and an iodide counterion.
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide: Features a propenyl group instead of a sulfonate.
Uniqueness
The uniqueness of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate lies in its specific structural features, such as the combination of the benz[e]indolium core with the sulfonate group. This combination imparts unique solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C18H21NO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C18H21NO3S/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)19(13)11-6-12-23(20,21)22/h4-5,7-10H,6,11-12H2,1-3H3 |
InChI 键 |
MMCVWKUPUHXNQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)







![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
